Cas no 95585-76-5 (2'-Bromo-2'-deoxythymidine)

2'-Bromo-2'-deoxythymidine is a modified nucleoside analog in which the 2'-hydroxyl group of thymidine is replaced by a bromine atom. This structural alteration enhances its utility in biochemical and pharmaceutical research, particularly in studies involving DNA synthesis inhibition and nucleoside metabolism. The bromine substitution at the 2' position imparts increased stability and reactivity, making it valuable for probing enzyme mechanisms or as a precursor in the synthesis of modified oligonucleotides. Its compatibility with standard laboratory protocols and well-characterized properties facilitate its use in mechanistic studies and as a building block for further chemical modifications.
2'-Bromo-2'-deoxythymidine structure
2'-Bromo-2'-deoxythymidine structure
商品名:2'-Bromo-2'-deoxythymidine
CAS番号:95585-76-5
MF:C10H13BrN2O5
メガワット:321.124622106552
CID:799614
PubChem ID:11088516

2'-Bromo-2'-deoxythymidine 化学的及び物理的性質

名前と識別子

    • Uridine,2'-bromo-2'-deoxy-5-methyl- (9CI)
    • 2'-Bromo-2'-deoxy-3,4-dihydrothymidine
    • 2'-Bromo-2'-deoxythymidine
    • 1-((2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
    • 2'-Deoxy-2'-Bromo-thymidine
    • Uridine, 2'-bromo-2'-deoxy-5-methyl-
    • 2′-Bromo-2′-deoxy-5-methyluridine (ACI)
    • Thymidine, 2′-bromo- (7CI)
    • 95585-76-5
    • AKOS015896825
    • 1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
    • SCHEMBL10387877
    • インチ: 1S/C10H13BrN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
    • InChIKey: UTMUIPQCQMEAEI-JXOAFFINSA-N
    • ほほえんだ: Br[C@H]1[C@H](N2C(NC(C(C)=C2)=O)=O)O[C@H](CO)[C@H]1O

計算された属性

  • せいみつぶんしりょう: 320.00078g/mol
  • どういたいしつりょう: 320.00078g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 413
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 99.1

じっけんとくせい

  • 密度みつど: 1.772±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.8 g/l)(25ºC)、

2'-Bromo-2'-deoxythymidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-335609-3 g
2'-bromo-2'-deoxythymidine,
95585-76-5
3g
¥10,529.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-335609-3g
2'-bromo-2'-deoxythymidine,
95585-76-5
3g
¥10529.00 2023-09-05

2'-Bromo-2'-deoxythymidine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium bromide ,  Hydrogen bromide Solvents: Methanol ;  rt → 70 °C; 5 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  neutralized
リファレンス
Method for preparing thymidine from 5-methyluridine
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Process for the preparation of β-thymidine
, United States, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Synthesis of thymidine as intermediate for antivirals
, United States, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pyridine, hydrobromide (1:1) Solvents: Pyridine
リファレンス
Discovery of a novel route to β-thymidine: a precursor for anti-AIDS compounds
Rao, A. V. Rama; Gurjar, Mukund K.; Lalitha, Sista V. S., Journal of the Chemical Society, 1994, (10), 1255-6

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Preparation of O2, 2'-anhydro-1-(β-D-arabinofuranosyl)thymine derivatives as intermediates for 3'-azido-3'-deoxythymidine (AZT)
, European Patent Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Dimethyl carbonate Solvents: Dimethylacetamide ;  rt → 80 °C
1.2 Reagents: Potassium bicarbonate ;  80 °C → 120 °C; 5 - 9 h, 100 - 120 °C; 120 °C → 60 °C
1.3 Reagents: Hydrogen bromide Solvents: Dimethylacetamide ;  2 - 4 h, 40 - 60 °C
リファレンス
Process for preparation of β-thymidine
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Fluorophosphates and 5'-H-phosphonates of 2'-modified nucleosides
Sharkin, Yu. A.; Yas'ko, M. V.; Skoblov, A. Yu.; Aleksandrova, L. A., Bioorganicheskaya Khimiya, 1996, 22(4), 297-302

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Dimethylformamide ;  rt → 40 °C; 10 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, 40 °C; 40 °C → 20 °C
リファレンス
Process for preparation of 5-methyldeoxyuridine
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Dimethylformamide ;  rt → 90 °C; 1 h, 85 - 90 °C
リファレンス
Synthesis of β-thymidine from 5-Me uridine via cyclization and hydrohalogenation
, India, , ,

2'-Bromo-2'-deoxythymidine Raw materials

2'-Bromo-2'-deoxythymidine Preparation Products

2'-Bromo-2'-deoxythymidine 関連文献

2'-Bromo-2'-deoxythymidineに関する追加情報

Recent Advances in the Study of 2'-Bromo-2'-deoxythymidine (CAS: 95585-76-5) in Chemical Biology and Medicine

2'-Bromo-2'-deoxythymidine (CAS: 95585-76-5) is a thymidine analog that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal research. This compound, characterized by the incorporation of a bromine atom at the 2' position of the deoxyribose sugar, has been explored for its unique biochemical properties, including its ability to inhibit DNA synthesis and its role as a substrate for various DNA-modifying enzymes. Recent studies have further elucidated its mechanisms of action and potential therapeutic applications, making it a focal point in the field of nucleoside chemistry and drug development.

One of the most notable advancements in the study of 2'-Bromo-2'-deoxythymidine is its role in DNA damage and repair mechanisms. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound can induce site-specific DNA strand breaks when incorporated into genomic DNA, making it a valuable tool for studying DNA repair pathways. The study utilized advanced mass spectrometry techniques to track the incorporation of 2'-Bromo-2'-deoxythymidine into DNA and its subsequent effects on cellular repair machinery. These findings have implications for understanding carcinogenesis and developing targeted cancer therapies.

In addition to its role in DNA damage studies, 2'-Bromo-2'-deoxythymidine has shown promise as an antiviral agent. A 2024 study in Antiviral Research highlighted its efficacy against a range of RNA viruses, including SARS-CoV-2 and influenza. The bromine moiety at the 2' position was found to enhance the compound's ability to inhibit viral RNA-dependent RNA polymerase, a critical enzyme in viral replication. This discovery opens new avenues for the development of broad-spectrum antiviral drugs, particularly in the context of emerging viral pathogens.

Another significant area of research involves the use of 2'-Bromo-2'-deoxythymidine in the synthesis of modified oligonucleotides for therapeutic applications. Recent work published in Nucleic Acids Research (2024) detailed the incorporation of this analog into antisense oligonucleotides (ASOs) to enhance their stability and binding affinity to target mRNA. The bromine substitution was shown to improve nuclease resistance, thereby increasing the half-life of ASOs in vivo. This advancement has potential implications for the treatment of genetic disorders and cancers where mRNA targeting is a viable therapeutic strategy.

Despite these promising developments, challenges remain in the clinical translation of 2'-Bromo-2'-deoxythymidine-based therapies. Issues such as bioavailability, off-target effects, and metabolic stability need to be addressed through further research. However, the compound's unique chemical properties and versatile applications continue to make it a valuable subject of study in chemical biology and medicine. Future research directions may include the development of prodrug formulations to improve delivery and the exploration of its synergistic effects with other nucleoside analogs.

In conclusion, 2'-Bromo-2'-deoxythymidine (CAS: 95585-76-5) represents a multifaceted tool in chemical biology and medicinal research. Its applications span from fundamental studies of DNA repair to the development of novel antiviral and genetic therapies. As research progresses, this compound is likely to play an increasingly important role in advancing our understanding of nucleic acid chemistry and its therapeutic potential.

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